(Rac)-Tenofovir alafenamide-d5

LC-MS/MS Bioanalysis Internal Standard

TAF quantification in plasma, CSF, and intracellular matrices is compromised by matrix effects and ex vivo hydrolysis without a matched SIL-IS. (Rac)-Tenofovir alafenamide-d5 (CAS 2131003-68-2) solves this as the method-critical internal standard. • +5 Da mass shift enables distinct MRM channels, eliminating analyte/IS cross-talk • Racemic diastereomer composition mirrors pharmaceutical TAF, ensuring accurate tracking of both isomers • Stable under acidic sample preparation (formic acid), preventing deuterium loss • Supports ANDA bioequivalence studies with LLOQ 1.25 ng/mL in plasma

Molecular Formula C21H29N6O5P
Molecular Weight 481.504
CAS No. 2131003-68-2
Cat. No. B2423890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Tenofovir alafenamide-d5
CAS2131003-68-2
Molecular FormulaC21H29N6O5P
Molecular Weight481.504
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
InChIInChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D
InChIKeyLDEKQSIMHVQZJK-UZFIYRAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Tenofovir alafenamide-d5: A Deuterated Internal Standard for Precise LC-MS/MS Quantification


(Rac)-Tenofovir alafenamide-d5 (CAS 2131003-68-2) is a pentadeuterated analog of the nucleotide reverse transcriptase inhibitor prodrug tenofovir alafenamide (TAF), designed for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays . The compound incorporates five deuterium atoms on the phenyl ring of the phosphonoamidate moiety, yielding a molecular weight of 481.50 g/mol and a mass shift of +5 Da relative to the unlabeled analyte . This isotopic labeling strategy enables the compound to co-elute with TAF under reversed-phase chromatographic conditions while permitting distinct mass spectrometric differentiation via multiple reaction monitoring (MRM), thereby providing optimal correction for matrix effects, extraction variability, and ionization fluctuations that would otherwise compromise the accuracy and precision of TAF quantification in complex biological matrices [1]. As a racemic mixture of diastereomers, this product accurately mirrors the stereochemical composition of the pharmaceutical active ingredient, making it particularly suitable for regulatory-compliant bioequivalence studies and clinical pharmacokinetic investigations where the precise measurement of TAF concentrations in plasma, cerebrospinal fluid, and intracellular compartments is required [2].

Why (Rac)-Tenofovir alafenamide-d5 Cannot Be Replaced by Non-Deuterated TAF or Alternative Deuterated Standards


Substitution of (Rac)-Tenofovir alafenamide-d5 with the non-deuterated analyte (tenofovir alafenamide) as an internal standard is fundamentally invalid for LC-MS/MS quantification, as the two species are isobaric and would produce identical precursor and product ion signals under MRM detection, rendering it impossible to distinguish analyte from internal standard [1]. Similarly, the use of alternative deuterated TAF variants such as TAF-d7 or TAF-d4 introduces differential isotopic effects on chromatographic retention and ionization efficiency that can deviate from the optimal co-elution and response factor matching required for robust method performance [2]. The specific +5 Da mass shift of (Rac)-Tenofovir alafenamide-d5, localized on the phenyl ring rather than on aliphatic positions, minimizes the potential for deuterium-hydrogen exchange under acidic sample preparation conditions—a critical consideration given that TAF plasma samples require immediate acidification with formic acid to prevent ex vivo hydrolysis of the prodrug to tenofovir [3]. Furthermore, the racemic diastereomeric composition of this product (CAS 2131003-68-2) directly matches the pharmaceutical-grade TAF active ingredient, ensuring that the internal standard accurately tracks the chromatographic behavior of both diastereomers present in clinical samples, a feature not guaranteed by alternative isotopologues that may be supplied as single diastereomers or with different labeling patterns . These methodological constraints establish that (Rac)-Tenofovir alafenamide-d5 is not an interchangeable commodity but rather a method-critical reagent whose selection directly determines the validity, reproducibility, and regulatory acceptability of TAF bioanalytical data.

(Rac)-Tenofovir alafenamide-d5: Quantitative Evidence Supporting Method Selection and Procurement


Mass Spectrometric Differentiation: +5 Da Mass Shift Enables Unambiguous MRM Discrimination from Unlabeled TAF

(Rac)-Tenofovir alafenamide-d5 provides a +5 Da mass increment relative to the unlabeled TAF analyte (MW 476.5 → 481.5), enabling baseline-resolved detection of the internal standard via its unique MRM transition (m/z 482.2 → m/z 346.1 for the deuterated species vs. m/z 477.2 → m/z 346.1 for the unlabeled analyte) [1]. In contrast, the non-deuterated analyte would share the identical m/z 477.2 → 346.1 transition, rendering it useless as an internal standard due to complete signal overlap [2]. Alternative deuterated analogs such as TAF-d7 offer a larger mass shift (+7 Da) but exhibit slightly altered chromatographic retention times and may demonstrate differential matrix effects due to the greater number of deuterium atoms and their different substitution positions, potentially reducing the accuracy of analyte/internal standard response factor correction [3].

LC-MS/MS Bioanalysis Internal Standard

Chromatographic Co-Elution: Deuterium Placement on Phenyl Ring Minimizes Retention Time Shift

Under UHPLC conditions using a Waters Acquity HSS T3 column (100 × 2.1 mm, 1.8 μm) with gradient elution, (Rac)-Tenofovir alafenamide-d5 co-elutes with unlabeled TAF within <0.05 min retention time difference [1]. This near-identical chromatographic behavior is attributed to the placement of the five deuterium atoms on the phenyl ring rather than on aliphatic carbons, which minimizes perturbations to the compound's interaction with the reversed-phase stationary phase . In contrast, deuterated analogs with labeling on aliphatic positions may exhibit more pronounced retention time shifts due to differences in C-H vs. C-D bond polarity and van der Waals interactions, potentially leading to differential matrix effects if the internal standard elutes in a region of the chromatogram with different ion suppression characteristics [2].

UHPLC Chromatography Internal Standard

Method Validation Performance: Precision and Accuracy Within FDA/EMA Acceptance Criteria Using TAF-d5 as Internal Standard

When (Rac)-Tenofovir alafenamide-d5 is employed as the internal standard, the LC-MS/MS method for TAF quantification in human plasma achieves intra- and inter-day precision (CV) ≤8.5% and accuracy (RE) within ±6.8% across the validated concentration range of 1.25-500 ng/mL [1]. The method meets all FDA and EMA bioanalytical method validation acceptance criteria, including specificity, linearity (r² > 0.99), matrix effect (CV < 10% for IS-normalized matrix factor), and recovery (>70%) [2]. In the absence of a deuterated internal standard (i.e., using structural analog internal standards or external calibration), method precision typically degrades to CV >15% and accuracy to RE >20%, particularly at the lower limit of quantification (LLOQ) [3].

Bioanalytical Method Validation Precision Accuracy

Stability Under Acidic Sample Preparation: Deuterium Retention in Formic Acid-Treated Plasma

(Rac)-Tenofovir alafenamide-d5 maintains >98% deuterium incorporation after 24 hours of storage in human plasma acidified with 20% formic acid (plasma:formic acid ratio 100:8 v/v), a mandatory sample stabilization procedure to prevent ex vivo hydrolysis of TAF prodrug to tenofovir [1]. This acid-stable isotopic integrity contrasts with certain aliphatic-deuterated analogs, which may undergo measurable hydrogen-deuterium exchange under acidic conditions, leading to degradation of the +5 Da mass shift and potential interference with analyte quantification . The aromatic C-D bonds in the phenyl ring of TAF-d5 are resistant to acid-catalyzed exchange, ensuring that the internal standard retains its distinctive mass signature throughout sample preparation, storage, and analysis [2].

Sample Stability Ex Vivo Hydrolysis Formic Acid

Optimal Procurement and Application Scenarios for (Rac)-Tenofovir alafenamide-d5


Regulatory Bioequivalence Studies for Generic TAF Formulations

(Rac)-Tenofovir alafenamide-d5 is the preferred internal standard for LC-MS/MS methods supporting Abbreviated New Drug Applications (ANDAs) for generic tenofovir alafenamide products, where FDA and EMA guidelines mandate the use of stable isotope-labeled internal standards to achieve the required precision (CV <15%) and accuracy (RE <15%) for pharmacokinetic parameter determination [1]. The racemic diastereomeric composition of this product (CAS 2131003-68-2) ensures accurate tracking of both diastereomers present in the pharmaceutical active ingredient, a critical consideration given that generic TAF formulations must demonstrate bioequivalence to the reference listed drug (RLD) with 90% confidence intervals for Cmax and AUC falling within 80-125% [2].

Clinical Pharmacokinetic Studies in Special Populations

In clinical pharmacology investigations of TAF in special populations—such as pregnant women, patients with renal impairment, or individuals on peritoneal dialysis—where plasma TAF concentrations may fall near the LLOQ, (Rac)-Tenofovir alafenamide-d5 provides the high sensitivity (LLOQ = 1.25 ng/mL in plasma) and matrix effect correction necessary to generate reliable exposure data [1]. The compound's stability in acidified plasma (formic acid stabilization) is essential for these studies, as TAF undergoes rapid ex vivo hydrolysis to tenofovir, and any deuterium loss from the internal standard during sample processing would compromise quantification of the low TAF concentrations characteristic of these populations [2].

Intracellular Pharmacokinetic Studies of TAF and Its Active Metabolite

For investigations requiring simultaneous quantification of TAF, tenofovir (TFV), and tenofovir diphosphate (TFV-DP) in target cells such as hepatocytes or peripheral blood mononuclear cells (PBMCs), (Rac)-Tenofovir alafenamide-d5 serves as the TAF-specific internal standard in multi-analyte LC-MS/MS panels [1]. The +5 Da mass shift enables independent MRM monitoring of the TAF channel without interference from the TFV channel (which requires a separate deuterated internal standard such as TFV-d6 or TFV-d7), while the compound's diastereomeric composition matches the intracellular TAF pool [2].

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